2-(4-Nitrophenyl)thiazole-4-acetic acid
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Overview
Description
2-(4-Nitrophenyl)thiazole-4-acetic acid is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl group and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)thiazole-4-acetic acid typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiazole ring, followed by acylation with chloroacetic acid. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenyl)thiazole-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Various substituted thiazole and nitrophenyl derivatives.
Scientific Research Applications
2-(4-Nitrophenyl)thiazole-4-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)thiazole-4-acetic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the nitrophenyl group can undergo redox reactions, influencing cellular pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
- 2-(3-Nitrophenyl)thiazole-4-acetic acid
- 2-(4-Methoxyphenyl)thiazole-4-acetic acid
- 2-(4-Nitrophenyl)-4-phenyl-thiazole
Comparison: 2-(4-Nitrophenyl)thiazole-4-acetic acid is unique due to the presence of the nitrophenyl group at the 4-position, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the nitro group enhances its potential biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c14-10(15)5-8-6-18-11(12-8)7-1-3-9(4-2-7)13(16)17/h1-4,6H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDCXPMGPFNAEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CC(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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